2-Iminobiotin
Overview
Description
Synthesis Analysis : The synthesis of 2-iminobiotin involves a two-step process, starting from biotin. Initially, biotin undergoes alkaline hydrolysis with barium hydroxide, producing a diaminocarboxylic acid. This intermediate is then treated with cyanogen bromide, leading to the formation of 2-iminobiotin crystals (Fudem-Goldin & Orr, 1990).
Molecular Structure Analysis : The specific structure of 2-iminobiotin allows for reversible inhibition of nitric oxide synthases, suggesting that its guanidino group is crucial for its biological activity. This is distinct from biotin and shows the importance of the imino modification in its function (Sup, Green, & Grant, 1994).
Chemical Reactions and Properties : 2-Iminobiotin forms stable complexes with proteins like avidin, similar to biotin, but with distinct pH-dependent binding properties. This allows it to be used in specific biochemical separations and assays. The pH sensitivity of 2-iminobiotin interactions is a key property that influences its use in various biochemical applications (Inoue, Sato, & Anzai, 2005).
Physical Properties Analysis : 2-Iminobiotin's physical properties, such as solubility and stability, are influenced by its chemical structure and the environmental conditions, such as pH. Its stability in different pH environments makes it a valuable tool in the construction of stimuli-sensitive devices for drug release or other functional molecules (Inoue & Anzai, 2005).
Chemical Properties Analysis : The chemical behavior of 2-iminobiotin, including its reactivity and interactions with other biological molecules, plays a crucial role in its applications in biotechnology and medical research. Its ability to selectively bind to avidin under certain conditions makes it a versatile tool in biochemistry and molecular biology (Inoue & Anzai, 2005).
Scientific Research Applications
Neuroprotection in Neonatal Rats : 2-Iminobiotin has been found to reduce brain damage in neonatal rats following hypoxia-ischemia. It provides gender-specific long- and short-term neuroprotection in female rats via inhibition of the cytochrome c-caspase 3 neuronal death pathway, without altering cerebral nitric oxide levels nor inhibiting nitric oxide synthase (NOS) in intact cells (Nijboer et al., 2007).
Affinity Chromatography Applications : 2-Iminobiotin is used in affinity columns for purifying proteins like avidin, rhodamine-conjugated streptavidin, and fluorescein-conjugated avidin/streptavidin derivatives. It enables the selective retrieval of surface-labeled plasma membrane components, owing to its pH-dependent interaction with avidin (Fudem-Goldin & Orr, 1990).
First-In-Human Safety and Pharmacokinetics : A study evaluated the safety, tolerability, pharmacokinetics, and preliminary dynamics of 2-Iminobiotin in healthy male subjects. It was found to be safe and well-tolerated in single and multiple doses, showcasing its potential for clinical applications in conditions like cerebral hypoxia-ischemia (van Hoogdalem et al., 2019).
Dose-Response in Neonatal Piglets : A study on neonatal piglets subjected to hypoxia-ischemia showed that 2-Iminobiotin improved short-term outcomes, like increased survival with a normal aEEG, indicating decreased cellular damage. It suggests an optimal dose for future clinical trials in neonates with perinatal hypoxia-ischemia (Bjorkman et al., 2013).
Safety in Asphyxiated Neonates : Another study investigated the pharmacokinetics and short-term safety of 2-Iminobiotin in asphyxiated neonates treated with therapeutic hypothermia. It was well-tolerated and not associated with adverse events, suggesting its safety for clinical use in this population (Favié et al., 2019).
Treatment of Birth Asphyxia : A study conducted in the Democratic Republic of Congo tested 2-Iminobiotin for the treatment of birth asphyxia. It found no safety issues attributed to 2-Iminobiotin administration, highlighting its potential as a treatment option in low-income countries (Biselele et al., 2020).
Long-Term Neuroprotection in Neonatal Rats : 2-Iminobiotin showed long-term neuroprotection when administered after cerebral hypoxia-ischemia in neonatal rats. It prevented an increase in cytochrome c level, a marker of cell death, suggesting a mechanism other than nitrotyrosine formation reduction (Tweel et al., 2005).
Inhibitor of Nitric Oxide Synthases : 2-Iminobiotin has been identified as a reversible inhibitor of both murine inducible NOS and rat neuronal NOS, with potential as a useful reagent in understanding binding-site interactions for NOS (Sup, Green, & Grant, 1994).
Pharmacological Interventions in Newborn Piglets : A study found that 2-Iminobiotin, along with other interventions, improved cerebral oxygenation and brain energy status after hypoxia-ischemia in newborn piglets, indicating its potential as part of a multi-faceted therapeutic approach (Peeters-Scholte et al., 2002).
Future Directions
2-Iminobiotin has shown potential as a neuroprotective drug after cardiac arrest . It has been found to improve memory and learning in a rat model after four vessel occlusion, mimicking cardiac arrest . Since 2-Iminobiotin has already shown to be safe in a phase 1 clinical trial in adult human volunteers, it is a suitable candidate for translation to a human phase 2 study after out-of-hospital cardiac arrest .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c11-10-12-6-5-16-7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVANQJRLPIHNS-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158431 | |
Record name | 2-Iminobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iminobiotin | |
CAS RN |
13395-35-2 | |
Record name | 2-Iminobiotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iminobiotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03353 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Iminobiotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-IMINOBIOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXH71NRQ5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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